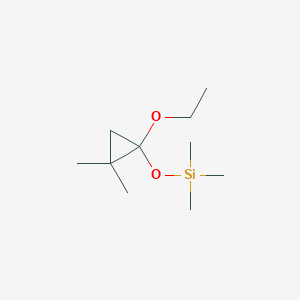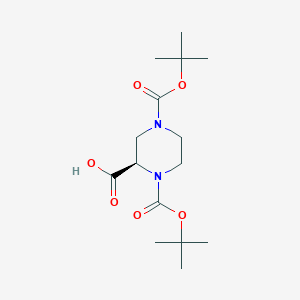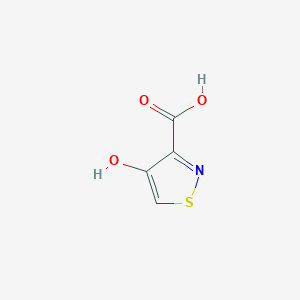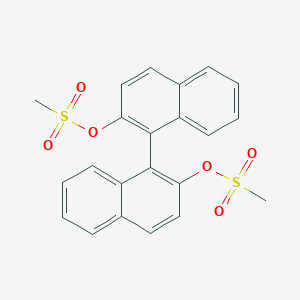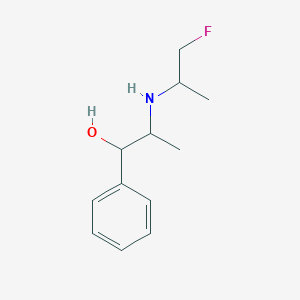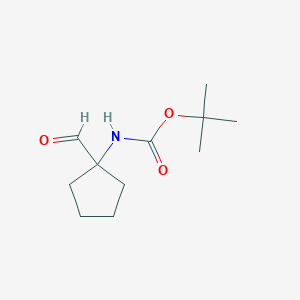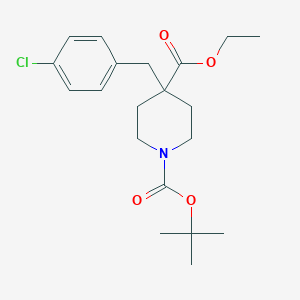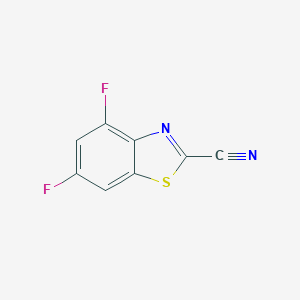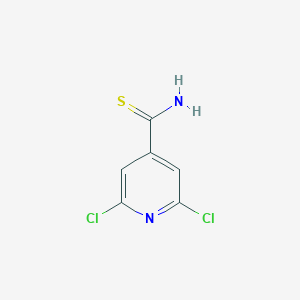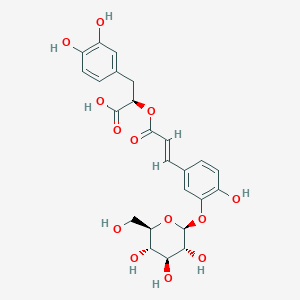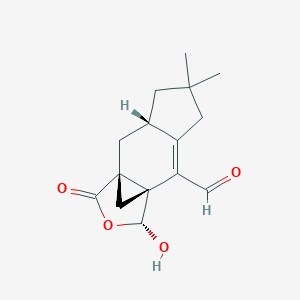
Hyphodontal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyphodontal is a natural product that has been isolated from the fungus Hyphodontia sp. It has been found to have potent biological activities and has been the focus of scientific research in recent years.
Applications De Recherche Scientifique
Hypericum perforatum extract and Cortical Plasticity
- A study on Hypericum perforatum (HYP) extract, a commonly used complementary alternative medicine for depression, explored its effects on cortical plasticity in humans. The study found that a single oral dose of HYP extract modulated cortical plasticity, particularly reversing long-term depression-like plasticity induced by cathodal transcranial direct current stimulation (Concerto et al., 2017).
Sesquiterpenoids from Phlebia uda
- Research identified sesquiterpenoids, including hyphodontal, from the basidiomycete Phlebia uda. These compounds showed activity against plant pathogenic fungi and cancer cells, suggesting potential applications in agriculture and medicine (Schüffler et al., 2012).
Hyperoside and Endothelial Cell Protection
- Another study investigated hyperoside (Hyp), a flavonoid compound, for its protective effects against endothelial cell damage induced by oxidative stress. This research contributes to understanding the mechanisms of vascular protective effects of Hyp (Li et al., 2012).
Atypical Odontalgia Research
- Research on atypical odontalgia (AO), a form of dental pain, has explored somatosensory abnormalities and psychophysical factors predisposing to AO, suggesting implications for dental pain management (Ciaramella et al., 2013).
Hypnosis in Cognitive Neuroscience
- The use of hypnosis and suggestion in cognitive neuroscience has been studied for insights into both hypnosis itself and broader psychological processes, with applications in understanding and treating neuropsychological disorders (Oakley & Halligan, 2009).
Gingival Cold Allodynia in AO Patients
- A study on gingival cold allodynia in patients with atypical odontalgia revealed extended pain sensation following cold application, supporting the involvement of central mechanisms in AO and suggesting new clinical approaches for diagnosis and treatment (Zagury et al., 2011).
Dental Anxiety Management
- Dental treatments often involve managing patient anxiety and fear, and research has reviewed various methods for this, including hypnosis and pharmacological methods. Understanding these approaches is crucial for improving dental care experiences (De Stefano et al., 2019).
Pathophysiology and Management of AO
- Atypical odontalgia's pathophysiology has been explored, with evidence suggesting it is a neuropathic pain condition. Differential diagnoses and management strategies, including patient education and medication, are vital for effective treatment (Baad‐Hansen, 2008).
Hypnosis and Pain Management
- Hypnosis has shown a significant impact on both acute procedural pain and chronic pain conditions, suggesting its potential as a complementary approach in pain management (Patterson & Jensen, 2003).
Hypnosis in Surgery
- The use of hypnosis in surgery, or hypnodontics, has gained interest for its potential to complement and possibly enhance conscious sedation in minor surgical cases (Wobst, 2007).
Clinical Applications in Dentistry
- Advances in prosthodontics and operative dentistry have been explored, focusing on the use of materials like fiber-reinforced composites and their implications for dental health and welfare (Freilich, 2000).
Propriétés
Numéro CAS |
159736-40-0 |
|---|---|
Nom du produit |
Hyphodontal |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1 |
Clé InChI |
ALQBGFIXBVZYPH-AZEZGGBOSA-N |
SMILES isomérique |
CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C |
SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
SMILES canonique |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Synonymes |
Hyphodontal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)

